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Compound of Interest

Compound Name: ELA-11(human)

Cat. No.: B11770342

Technical Support Center: ELA-11 Human ELISA
Kit

This technical support center provides troubleshooting guidance and frequently asked
questions (FAQs) for the ELA-11 Human ELISA kit. These resources are designed to help

researchers, scientists, and drug development professionals resolve common issues
encountered during their experiments, with a specific focus on troubleshooting low signal.

Frequently Asked Questions (FAQs) &
Troubleshooting Guide

This section addresses specific issues users might encounter, presented in a question-and-
answer format.

My ELISA assay is showing a weak or no signal. What are the possible causes and solutions?

A weak or nonexistent signal is a common issue in ELISA experiments. This can stem from
several factors throughout the experimental workflow. Below is a detailed breakdown of
potential causes and their corresponding solutions.

1. Reagent and Sample Issues
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Possible Cause

Solution

Expired or improperly stored kit components

Confirm that the kit is not expired and has been
stored at the recommended temperature
(typically 2-8°C).[1][2][3]

Reagents not brought to room temperature

Allow all reagents to equilibrate to room
temperature (18-25°C) for at least 15-30
minutes before use.[1][2][3][4]

Incorrect reagent preparation or dilution

Double-check all calculations and ensure that
reagents were prepared and diluted according
to the kit protocol.[2][3]

Contaminated reagents or buffers

Use fresh, sterile reagents and ensure that
laboratory glassware is clean.[5] Prepare fresh

wash buffer for each experiment.[6]

Incompatible sample type

Use a sample type that the assay is known to

detect as a positive control.[7]

Low concentration of the target analyte in the

sample

The analyte concentration may be below the
detection limit of the assay.[8] Consider
concentrating the sample or using a more

sensitive detection method.[9]

Improper sample storage or handling

Use freshly prepared samples whenever
possible. If samples have been stored, ensure
they have not undergone multiple freeze-thaw
cycles. Avoid using samples stored with sodium
azide (NaN3), as it can inhibit the HRP enzyme

reaction.[1]

2. Procedural and Incubation Issues
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Possible Cause

Solution

Incorrect incubation times

Strictly adhere to the incubation times specified
in the protocol.[1][7] If the signal is consistently
low, you can try increasing the incubation time,
for example, by incubating overnight at 4°C.[10]

Incorrect incubation temperatures

Ensure that incubations are carried out at the
correct temperature as specified in the protocol.
Avoid placing plates near air conditioning vents
or in cold spots.[4][7][9]

Insufficient washing

Inadequate washing can lead to high
background and low signal. Ensure that the
wash buffer is added to each well consistently
and that all residual buffer is removed after each
wash.[1][2]

Excessive washing

Overly aggressive washing can remove bound
antibodies or antigen.[9][11] Stay within the

recommended number of wash cycles.[4]

Incorrect order of reagent addition

Carefully review the protocol to ensure that all

reagents were added in the correct sequence.[2]

TMB Substrate exposed to light

The TMB substrate is light-sensitive.[10] Protect
it from light during storage and incubation to

maximize its performance.[1][10]

3. Antibody and Plate Issues
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Possible Cause Solution

The concentration of the primary or secondary
Insufficient antibody concentration antibody may be too low.[4] Consider increasing

the antibody concentration.[10]

The antibody pair may not be optimal for the
Poor antibody affinity target antigen.[11] Use a positive control to

confirm antibody activity.[11]

] ] ] Ensure you are using an ELISA-specific plate
Capture antibody did not bind to the plate )
and not a standard tissue culture plate.[2]

Experimental Protocols

Protocol: Preparation of a Standard Curve
A properly prepared standard curve is crucial for accurate quantification.

o Reconstitute the Standard: Briefly centrifuge the vial of lyophilized standard before opening.
Reconstitute with the recommended diluent to the stock concentration specified in the kit
manual. Mix gently by inverting the vial several times.

e Prepare Serial Dilutions:
o Label a set of microcentrifuge tubes for each standard dilution point.
o Pipette the specified volume of standard diluent into each tube.

o Transfer the appropriate volume from the stock standard to the first tube to create the
highest concentration of your standard curve. Mix thoroughly.

o Perform serial dilutions by transferring the specified volume from the previous tube to the
next, mixing at each step. Use a fresh pipette tip for each transfer.

o Add Standards to the Plate: Carefully pipette the recommended volume of each standard
dilution and the blank (standard diluent only) into the appropriate wells of the ELISA plate. It
is recommended to run standards in duplicate or triplicate.[2]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.sinobiological.com/category/elisa-troubleshooting-low-od-readings
https://bitesizebio.com/37935/troubleshooting-faulty-elisa/
https://protocolsandsolutions.com/blogs/elisa-protocols/elisa-troubleshooting-low-signal-or-no-detection
https://protocolsandsolutions.com/blogs/elisa-protocols/elisa-troubleshooting-low-signal-or-no-detection
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-troubleshooting-guide.html
https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-troubleshooting-guide.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11770342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

Protocol: Spike-and-Recovery Experiment

This experiment helps to determine if substances in the sample matrix are interfering with the
assay.

Prepare Samples: Aliquot your sample into two tubes.

o Spike one Sample: Add a known, low concentration of the standard to one of the sample
aliquots (the "spiked" sample). The concentration should be within the linear range of the
standard curve. To the other aliquot, add the same volume of standard diluent (the
"unspiked" sample).

e Run the ELISA: Assay the spiked and unspiked samples according to the kit protocol.
o Calculate Recovery:

o Determine the concentration of the analyte in both the spiked and unspiked samples using
the standard curve.

o Calculate the percent recovery using the following formula:

» % Recovery = (Concentration of spiked sample - Concentration of unspiked sample) /
Known concentration of spike * 100

o Arecovery rate between 80-120% is generally considered acceptable.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships to aid in
troubleshooting.
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Figure 1. General Sandwich ELISA Workflow
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Caption: Figure 1. General Sandwich ELISA Workflow.
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Figure 2. Troubleshooting Logic for Low Signal
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Caption: Figure 2. Troubleshooting Logic for Low Signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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